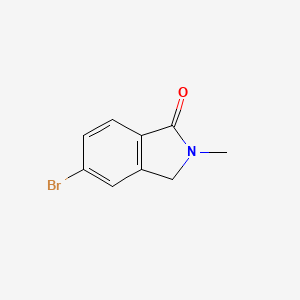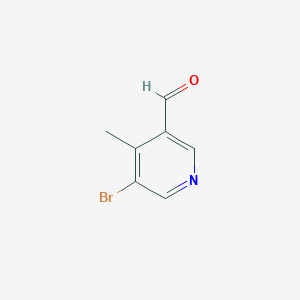
7-甲基-1,2,3,4-四氢-1,8-萘啶
描述
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (7-MeTHN) is a compound that has been studied extensively for its potential applications in scientific research. 7-MeTHN is a synthetic compound with a unique structure that has been found to possess a variety of biochemical and physiological effects.
科学研究应用
1. 不对称氢化和手性构筑块
7-甲基-1,2,3,4-四氢-1,8-萘啶参与不对称氢化领域。Ma 等人(2016 年)的研究表明,手性阳离子钌二胺配合物可以催化 1,8-萘啶衍生物(包括 7-甲基-1,2,3,4-四氢-1,8-萘啶)的不对称氢化,生成对映体过量高的杂环手性构筑块 (Ma 等,2016)。此类产物在合成 P,N-配体和其他有用基序方面很有价值。
2. 核酸相互作用
在核酸研究中,7-甲基-1,2,3,4-四氢-1,8-萘啶的衍生物,如 2-氨基-1,8-萘啶,已显示出有效结合 DNA 双链中 AP 位点对面的胞嘧啶。佐藤等人(2009 年)证明甲基的引入增强了结合亲和力,表明疏水相互作用在 DNA 结合中的作用 (佐藤等,2009)。
3. 潜在的治疗应用
1,8-萘啶衍生物,包括 7-甲基变体,已因其作为治疗剂的潜力而被研究。Ojha 等人(2021 年)研究了 1,8-萘啶衍生物对腺苷 A2A 受体的结合效率,表明在治疗帕金森病中具有潜在用途 (Ojha 等,2021)。这些发现突出了 1,8-萘啶骨架的多样生物活性。
4. 无金属氢化
该化合物也是无金属氢化工艺开发中的一个课题。Wang 等人(2016 年)报道了一种硼烷催化的 1,8-萘啶无金属氢化,提供了一种合成 7-甲基-1,2,3,4-四氢-1,8-萘啶衍生物的环保且有效的方法 (Wang 等,2016)。
作用机制
Mode of Action
The exact mode of action of 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is currently unknown due to the lack of specific studies on this compound. It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine may interact with its targets through a similar mechanism.
安全和危害
属性
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWCJMBLUCNJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624704 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274676-47-0 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine relevant in medicinal chemistry?
A1: 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a valuable building block for synthesizing arginine mimetics. These mimetics are particularly useful in developing αv integrin inhibitors, a class of potential therapeutics for diseases like idiopathic pulmonary fibrosis (IPF). The tetrahydronaphthyridine moiety mimics the guanidinium group of arginine, facilitating interactions with aspartic acid residues in target proteins [].
Q2: What synthetic challenges are associated with 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, and how does the research article address them?
A2: Traditional synthesis of tetrahydronaphthyridines involves late-stage hydrogenation of aromatic 1,8-naphthyridine derivatives, often requiring harsh conditions and presenting purification challenges []. The research article proposes a novel synthetic route employing a Horner–Wadsworth–Emmons reaction using a diphosphorylated 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivative. This approach offers several advantages:
- Higher yields: The Horner–Wadsworth–Emmons reaction consistently produces higher yields compared to previously reported Wittig reactions [].
- Improved purity: The process minimizes the formation of byproducts, resulting in higher purity without requiring extensive chromatographic purification [].
- Scalability: The absence of chromatographic steps and the use of milder reagents make this approach more amenable to large-scale synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)



![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)



